molecular formula C13H17N3 B13631091 2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13631091
M. Wt: 215.29 g/mol
InChI Key: QHNSXVWXMOOKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes an amino group, a propyl group, and a carbonitrile group attached to a tetrahydroquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized through a multi-component reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines. This reaction is typically carried out in a basic ionic liquid such as [bmim]OH, which facilitates the formation of the desired product with good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the carbonitrile group to form amines or other functional groups.

    Substitution: The amino and propyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinoline compounds

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its bactericidal activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C13H17N3/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(15)16-12/h7,9H,2-6H2,1H3,(H2,15,16)

InChI Key

QHNSXVWXMOOKLS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=NC(=C(C=C2C1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.